(2R)-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid
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Overview
Description
(2R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a phenylethanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the coupling of the thiazole derivative with phenylethanoic acid using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (2R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the rate of the enzymatic reaction. The pathways involved in these interactions can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(2R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-2-PHENYLETHANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds like dichloroaniline, it offers more complex interactions and functionalities, making it a valuable tool in advanced research and industrial applications.
Properties
Molecular Formula |
C19H15ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
(2R)-2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(21-11)13-9-5-6-10-14(13)20)17(23)22-15(19(24)25)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,22,23)(H,24,25)/t15-/m1/s1 |
InChI Key |
OIGFLIVHJPJJHY-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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